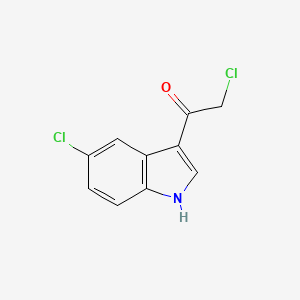

2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

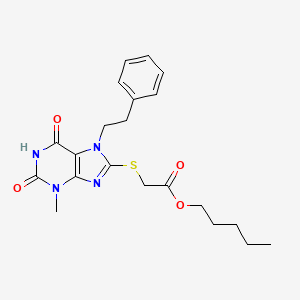

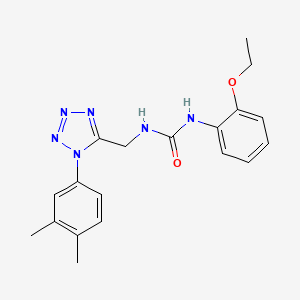

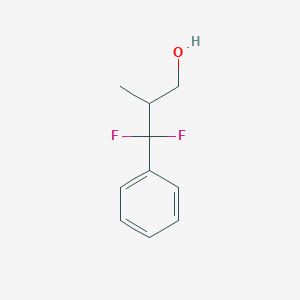

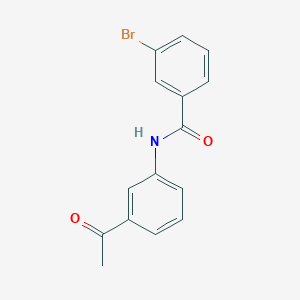

2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone is a chemical compound with the molecular formula C10H7Cl2NO . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs . Indole derivatives are known to play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers due to their biological significance . A method for synthesizing similar compounds involves combining indole with chloroacetyl chloride in toluene and heating to 55°C. After 2 hours, the reaction mixture is cooled to ambient temperature.Molecular Structure Analysis

The molecular structure of 2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone consists of a 1H-indol-3-yl group attached to an ethanone group via a chlorine atom . The indole group is a bicyclic structure composed of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis

Indole derivatives are known to undergo various chemical reactions. For instance, they can participate in multicomponent reactions (MCRs), which are one-step convergent strategies where multiple starting materials combine to afford a single product . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Scientific Research Applications

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . It’s possible that “2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone” could have similar properties.

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory properties . This suggests that “2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone” could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

Indole derivatives have shown promise in the treatment of cancer . Therefore, “2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone” could potentially be developed into a novel anticancer drug.

Anti-HIV Activity

Some indole derivatives have been reported to have anti-HIV activity . This suggests that “2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone” could potentially be used in the treatment of HIV.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This suggests that “2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone” could potentially be used as an antioxidant.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties . This suggests that “2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone” could potentially be used in the treatment of microbial infections.

Antitubercular Activity

Indole derivatives have been found to possess antitubercular properties . This suggests that “2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone” could potentially be used in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties . This suggests that “2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone” could potentially be used in the treatment of diabetes.

Mechanism of Action

Future Directions

Given the biological significance of indole derivatives, future research could focus on exploring novel methods of synthesis, investigating their biological activities, and developing them into effective therapeutic agents . The flexibility of MCRs could also be leveraged to produce indole derivatives with diverse functional groups .

properties

IUPAC Name |

2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c11-4-10(14)8-5-13-9-2-1-6(12)3-7(8)9/h1-3,5,13H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKPNTKNGLCGPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine](/img/structure/B2780021.png)

![8-Imino-1,4-dioxa-8l6-thiaspiro[4.5]decane 8-oxide hydrochloride](/img/structure/B2780025.png)

![N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2780029.png)

![(Z)-2-Cyano-3-(dimethylamino)-N-[(3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780030.png)

![2-[N-(3-Aminopyridin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one](/img/structure/B2780033.png)

![3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2780034.png)